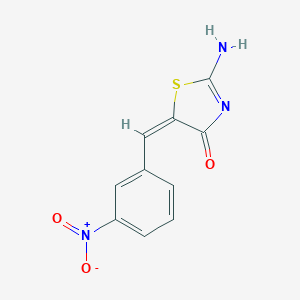
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, also known as DMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure and interesting properties that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is not fully understood, but it is believed to be mediated through its interaction with various cellular targets. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to inhibit cell proliferation and induce cell death. In inflammatory cells, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In plants, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to promote root growth and enhance stress tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its unique structure and properties. However, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol also has some limitations, such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Direcciones Futuras
There are several future directions for research on 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, including:
1. Further studies on the mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, particularly its interactions with cellular targets and signaling pathways.
2. Development of novel derivatives of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol with improved properties, such as increased solubility and reduced toxicity.
3. Investigation of the potential applications of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in combination with other drugs or therapies for cancer and other diseases.
4. Studies on the environmental fate and transport of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, particularly its potential to accumulate in soils and water.
5. Development of new methods for synthesizing 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, such as green chemistry approaches that minimize waste and reduce environmental impact.
Conclusion:
In conclusion, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a unique and valuable compound that has significant potential for scientific research in various fields. Its interesting properties and potential applications make it a promising tool for future studies. However, further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol can be achieved through various methods, including the Sonogashira coupling reaction, the Suzuki-Miyaura coupling reaction, and the Negishi coupling reaction. The Sonogashira coupling reaction is the most commonly used method for synthesizing 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been extensively studied for its potential applications in various fields, including medical, agricultural, and environmental sciences. In medical research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agricultural research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been used as a plant growth regulator and insecticide. In environmental research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been studied for its potential to remove pollutants from water.
Propiedades
Fórmula molecular |
C19H20O |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,3-diphenylpent-1-yn-3-ol |
InChI |
InChI=1S/C19H20O/c1-18(2,3)19(20,17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,20H,1-3H3 |
Clave InChI |
QMLXYBCCWSQGBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
![6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one](/img/structure/B249886.png)



![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)
